Methyl 3-(trifluoromethyl)pyridine-4-carboxylate
Overview
Description
Methyl 3-(trifluoromethyl)pyridine-4-carboxylate is a chemical compound with the molecular formula C8H6F3NO2. It is a pyridine derivative characterized by the presence of a trifluoromethyl group at the 3-position and a carboxylate ester group at the 4-position. This compound is known for its unique chemical properties and is used in various scientific research applications.
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group have been known to exhibit improved drug potency toward certain enzymes such as reverse transcriptase .
Mode of Action
It is known that molecules with a trifluoromethyl group can enhance drug potency by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Biochemical Pathways
The presence of a trifluoromethyl group in a molecule has been associated with improved drug potency toward the inhibition of the reverse transcriptase enzyme .
Pharmacokinetics
The trifluoromethyl group in a molecule has been associated with improved drug potency .
Result of Action
The presence of a trifluoromethyl group in a molecule has been associated with improved drug potency .
Action Environment
It is known that the trifluoromethyl group in a molecule can enhance drug potency .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(trifluoromethyl)pyridine-4-carboxylate can be synthesized through several methods. One common approach involves the trifluoromethylation of 4-iodobenzene, followed by subsequent reactions to introduce the pyridine ring and ester group . Another method includes the use of trifluoromethyl sulfonium salts for the trifluoromethylation of heteroaromatic compounds .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as metalation reactions, which are used to prepare trifluoromethylpyridyllithiums .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(trifluoromethyl)pyridine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.
Metalation Reactions: The compound can be metalated to form trifluoromethylpyridyllithiums, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include iodomethane for substitution reactions and lithium reagents for metalation reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, metalation reactions can produce trifluoromethylpyridyllithiums, which can be further reacted to form various derivatives .
Scientific Research Applications
Methyl 3-(trifluoromethyl)pyridine-4-carboxylate has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)pyridine: A pyridine derivative with a trifluoromethyl group at the 4-position.
Methyl 4-(trifluoromethyl)pyridine-3-carboxylate: A similar compound with the trifluoromethyl group at the 4-position and the carboxylate ester group at the 3-position.
Uniqueness
Methyl 3-(trifluoromethyl)pyridine-4-carboxylate is unique due to the specific positioning of the trifluoromethyl and carboxylate ester groups on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry.
Biological Activity
Methyl 3-(trifluoromethyl)pyridine-4-carboxylate is a pyridine derivative characterized by a trifluoromethyl group and a carboxylate ester. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and biochemistry.
Chemical Structure and Properties
- Molecular Formula : C₈H₆F₃NO₂
- Key Functional Groups : Trifluoromethyl (-CF₃), carboxylate ester (-COOCH₃)
The presence of the trifluoromethyl group is significant as it enhances the compound's lipophilicity and biological activity, often improving interactions with biological targets.
Research indicates that the trifluoromethyl group can enhance the potency of compounds against specific enzymes, such as reverse transcriptase, by lowering the pKa of cyclic carbamates through hydrogen bonding interactions with proteins . This mechanism is crucial for developing antiviral agents.
Anticancer Activity
This compound has been explored for its anticancer properties. Studies have shown that similar compounds with trifluoromethyl groups exhibit significant antitumor effects. For instance, related thieno[3,2-b]pyridine derivatives demonstrated decreased cell proliferation in triple-negative breast cancer (TNBC) cell lines (MDA-MB-231) and reduced tumor size in in vivo models .
Antichlamydial Activity
The compound's structural analogs have shown selective activity against Chlamydia species. The presence of the trifluoromethyl group was critical for this activity, as derivatives lacking this substituent were inactive. This suggests that the trifluoromethyl group plays a pivotal role in enhancing biological efficacy against certain pathogens .
Anti-inflammatory Effects
Research into related pyridine derivatives has indicated potential anti-inflammatory properties. Compounds similar to this compound have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. Some derivatives showed promising IC50 values against COX-1 and COX-2, indicating potential therapeutic applications in treating inflammatory diseases .
Structure-Activity Relationships (SAR)
The SAR studies highlight the importance of the trifluoromethyl group in enhancing biological activity. The presence of electron-withdrawing groups at specific positions on the pyridine ring has been associated with increased potency against various biological targets. For example, modifications to the structure can lead to significant variations in activity profiles, emphasizing the need for careful design in drug development .
Research Findings Summary
Case Studies and Applications
- Antitumor Case Study : A study on thieno[3,2-b]pyridine derivatives demonstrated that compounds with trifluoromethyl substitutions significantly reduced cell viability in TNBC models while showing low toxicity to non-tumorigenic cells.
- Infection Control : The development of antichlamydial agents based on this compound highlights its potential as a starting point for new therapeutics targeting Chlamydia infections.
Properties
IUPAC Name |
methyl 3-(trifluoromethyl)pyridine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c1-14-7(13)5-2-3-12-4-6(5)8(9,10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTUAWQPZYOVBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=NC=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673228 | |
Record name | Methyl 3-(trifluoromethyl)pyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50673228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203952-88-8 | |
Record name | Methyl 3-(trifluoromethyl)pyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50673228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.